1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one, also known as 2’-deoxy-2’-fluorocytidine, is a nucleoside analog. This compound is characterized by the presence of a fluorine atom at the 2’ position of the sugar moiety, which distinguishes it from natural cytidine. It has significant applications in antiviral and anticancer research due to its ability to interfere with nucleic acid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves the fluorination of a suitable precursor, such as 2’-deoxycytidine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like thiols or amines can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as 2’-deoxy-2’-fluorouridine or 2’-deoxy-2’-fluorothymidine .
Scientific Research Applications
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting viral replication and its potential as an antiviral agent.
Medicine: Investigated for its anticancer properties, particularly in the treatment of hematological malignancies.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The compound exerts its effects primarily by incorporating into nucleic acids, thereby inhibiting DNA and RNA synthesis. This incorporation disrupts the normal function of nucleic acids, leading to the inhibition of viral replication and the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and RNA polymerases, which are essential for nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
2’-deoxycytidine: Lacks the fluorine atom and has different biological activity.
2’-fluoro-2’-deoxyuridine: Similar structure but with a uracil base instead of cytosine.
2’-fluoro-2’-deoxythymidine: Contains a thymine base and exhibits different pharmacological properties.
Uniqueness
The presence of the fluorine atom at the 2’ position of the sugar moiety makes 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one unique. This modification enhances its stability and resistance to enzymatic degradation, making it a potent inhibitor of nucleic acid synthesis .
Properties
Molecular Formula |
C9H11FN2O4 |
---|---|
Molecular Weight |
230.19 g/mol |
IUPAC Name |
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11FN2O4/c10-6-7(14)5(4-13)16-8(6)12-3-1-2-11-9(12)15/h1-3,5-8,13-14H,4H2/t5-,6-,7?,8-/m1/s1 |
InChI Key |
WQIKHPATWLOZFO-DCDLSZRSSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1)[C@H]2[C@@H](C([C@H](O2)CO)O)F |
Canonical SMILES |
C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.